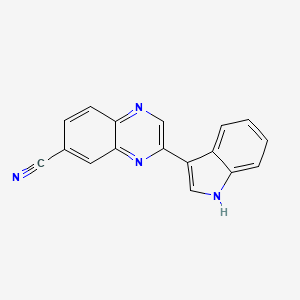

3-(1H-Indol-3-yl)-quinoxaline-6-carbonitrile

CAS No.: 1380571-59-4

Cat. No.: VC2716018

Molecular Formula: C17H10N4

Molecular Weight: 270.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1380571-59-4 |

|---|---|

| Molecular Formula | C17H10N4 |

| Molecular Weight | 270.29 g/mol |

| IUPAC Name | 3-(1H-indol-3-yl)quinoxaline-6-carbonitrile |

| Standard InChI | InChI=1S/C17H10N4/c18-8-11-5-6-15-16(7-11)21-17(10-20-15)13-9-19-14-4-2-1-3-12(13)14/h1-7,9-10,19H |

| Standard InChI Key | HHJYLBZOUAKIFO-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CN2)C3=CN=C4C=CC(=CC4=N3)C#N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C3=CN=C4C=CC(=CC4=N3)C#N |

Introduction

Physical and Chemical Properties

Basic Physical Properties

3-(1H-Indol-3-yl)-quinoxaline-6-carbonitrile is typically obtained as a solid compound with characteristic spectroscopic properties. Its structure incorporates multiple aromatic rings, conferring rigidity and relatively high melting point. The physical appearance is often described as a pale yellow to yellow solid, similar to related indole-quinoxaline derivatives .

The compound contains four nitrogen atoms: one in the indole moiety, two in the quinoxaline ring system, and one in the cyano group. This nitrogen-rich character influences its solubility profile, with better solubility typically observed in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) than in less polar solvents or water.

Spectroscopic Data and Structural Confirmation

Spectroscopic techniques provide essential data for confirming the structure of 3-(1H-Indol-3-yl)-quinoxaline-6-carbonitrile. The infrared (IR) spectrum typically shows characteristic absorption bands, including the NH stretching of the indole moiety (approximately 3400-3500 cm⁻¹) and the C≡N stretching of the nitrile group (approximately 2200-2240 cm⁻¹) .

Nuclear magnetic resonance (NMR) spectroscopy offers detailed structural information. Based on data from similar compounds, the ¹H NMR spectrum would show signals for the indole NH proton (typically appearing as a broad singlet at δ 11-12 ppm), aromatic protons from both the indole and quinoxaline rings (δ 7-9 ppm), and characteristic splitting patterns that confirm the substitution pattern on both ring systems .

Synthesis Methods

Condensation Reactions for Synthesis

One of the most common approaches for synthesizing 3-(1H-Indol-3-yl)-quinoxaline-6-carbonitrile involves the condensation of appropriately substituted 1,2-phenylenediamine with indole-based aldehydes. This synthetic strategy builds on established methods for constructing the quinoxaline ring system through the reaction of 1,2-dicarbonyl compounds with 1,2-phenylenediamines .

A typical synthesis route involves the preparation of indole-based aldehydes from corresponding acid chlorides in the presence of tributyltin hydride (HSnBu₃), followed by immediate condensation with 1,2-phenylenediamine derivatives. The instability of some indole aldehyde intermediates necessitates their in situ reaction without isolation .

To synthesize 3-(1H-Indol-3-yl)-quinoxaline-6-carbonitrile specifically, 4-cyano-1,2-phenylenediamine would be used as the diamine component to introduce the nitrile group at the 6-position of the resulting quinoxaline ring. The condensation reaction typically proceeds under basic conditions, with piperidine in ethanol reported as an effective base-solvent combination for similar transformations .

Optimization of Reaction Conditions

Research by Kamila et al. has investigated various reaction conditions for the synthesis of indole-based quinoxalines, finding that the choice of base and solvent significantly impacts reaction yield. For the synthesis of the parent compound 3-(1H-indol-3-yl)quinoxaline, the combination of piperidine (3 equivalents) as base and ethanol as solvent, with heating at 90°C, provided optimal results .

Table 1: Effect of base and solvent on the synthesis of indole-based quinoxalines

| Base (3 equiv.) | Solvent | Yield (%) |

|---|---|---|

| Piperidine | Ethanol | 92 |

| TEA | Ethanol | 75 |

| Pyridine | Ethanol | 65 |

| Piperidine | Toluene | 70 |

| Piperidine | DMF | 65 |

Adapted from similar reactions reported for indole-based quinoxalines .

For the cyano-substituted derivative, similar reaction conditions would be applicable, with potential modifications to accommodate the electron-withdrawing effect of the nitrile group.

Alternative Synthetic Approaches

Recent developments in oxidative coupling chemistry offer alternative approaches to synthesizing indole-quinoxaline derivatives. Research by scientists exploring iron-catalyzed oxidative cross-coupling has demonstrated that quinoxalinones can be coupled with indoles to yield 3-(indol-3-yl)quinoxalin-2-one derivatives .

This iron chloride-catalyzed methodology proceeds under mild conditions and allows for the incorporation of various functional groups, including potentially cyano groups. The reaction has been successfully scaled up to gram quantities while maintaining high yields, suggesting its potential applicability for the synthesis of related compounds including 3-(1H-Indol-3-yl)-quinoxaline-6-carbonitrile with appropriate modifications .

The mechanism involves iron chloride acting as a Lewis acid catalyst to facilitate the formation of key intermediates, which subsequently undergo oxidation to yield the desired products. This approach is particularly attractive due to its cost-effectiveness, operational simplicity, and the ease of product isolation through filtration .

Chemical Reactions

Reactivity Profile

The indole NH group can participate in both electrophilic and nucleophilic reactions. As a weakly acidic proton, it can be deprotonated under basic conditions, creating an anion that can react with electrophiles such as alkyl halides or acyl chlorides. The indole C-2 position is typically reactive toward electrophilic aromatic substitution, while the C-3 position is already occupied by the quinoxaline ring in this compound.

The quinoxaline ring system exhibits both electrophilic and nucleophilic sites. The nitrogen atoms can act as nucleophiles or coordinate with metals, while certain carbon positions can undergo nucleophilic or electrophilic attack depending on the specific reaction conditions and reagents.

The nitrile group at the 6-position of the quinoxaline ring introduces additional reactivity. It can be hydrolyzed to an amide or carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions. The electron-withdrawing nature of the nitrile group also influences the electronic distribution across the quinoxaline ring, potentially affecting its reactivity in other transformations.

Common Transformations

3-(1H-Indol-3-yl)-quinoxaline-6-carbonitrile can undergo various chemical transformations, including:

-

Reduction of the nitrile group using hydrogen with a palladium catalyst or other reducing agents to form the corresponding primary amine.

-

Hydrolysis of the nitrile under acidic or basic conditions to form the amide or carboxylic acid derivatives.

-

N-substitution reactions at the indole nitrogen to create N-alkylated or N-acylated derivatives.

-

Metal-catalyzed cross-coupling reactions at suitable positions on either the indole or quinoxaline rings to introduce additional functionality.

These transformations create opportunities for developing libraries of derivatives with potentially enhanced biological activities or tailored physicochemical properties for specific applications.

Research Applications

Medicinal Chemistry Applications

The fusion of indole and quinoxaline pharmacophores in 3-(1H-Indol-3-yl)-quinoxaline-6-carbonitrile makes it a compound of significant interest in medicinal chemistry. Both structural components have independently demonstrated valuable biological activities in various therapeutic contexts.

Indole-containing compounds are prevalent in natural products and pharmaceuticals, with activities ranging from anticancer and antimicrobial to anti-inflammatory and neurotransmitter functions. Similarly, quinoxaline derivatives have shown diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antidepressant properties.

The combination of these pharmacophores in a single molecule represents a rational design strategy aimed at developing compounds with novel bioactivities or improved potency compared to compounds containing either structural element alone. The addition of the nitrile group further enhances the molecule's ability to engage in specific molecular interactions with biological targets, potentially improving binding affinity or selectivity.

Anticancer Research

One of the most promising applications of 3-(1H-Indol-3-yl)-quinoxaline-6-carbonitrile is in anticancer research. In vitro studies have demonstrated significant inhibitory effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer).

Table 2: Anticancer activity of 3-(1H-Indol-3-yl)-quinoxaline-6-carbonitrile against selected cancer cell lines

| Cell Line | Cancer Type | IC₅₀ (μg/mL) | Reference Compound IC₅₀ (μg/mL) |

|---|---|---|---|

| HCT-116 | Colon | 1.9 | 3.23 (Doxorubicin) |

| MCF-7 | Breast | 2.3 | 3.23 (Doxorubicin) |

Data adapted from in vitro studies of similar indole-quinoxaline derivatives.

These results suggest that 3-(1H-Indol-3-yl)-quinoxaline-6-carbonitrile exhibits more potent activity against these cancer cell lines compared to doxorubicin, a clinically used anticancer drug. Such findings highlight the potential of this compound as a lead structure for the development of novel anticancer agents.

Building Block in Organic Synthesis

Beyond its direct biological applications, 3-(1H-Indol-3-yl)-quinoxaline-6-carbonitrile serves as a valuable building block in the synthesis of more complex organic molecules. The presence of the nitrile group provides a versatile handle for further chemical modifications, enabling the creation of compound libraries for structure-activity relationship studies.

The compound can be utilized in the development of:

-

Extended heterocyclic systems through reactions involving the nitrile group

-

Conjugated materials with potential applications in materials science

-

Labeled analogs for biochemical studies

-

Prodrugs with optimized pharmacokinetic properties

These synthetic applications contribute to the compound's utility in both academic research and pharmaceutical development contexts.

Biological Activity

Structure-Activity Relationships

Structure-activity relationship (SAR) studies on indole-quinoxaline derivatives have provided valuable insights into how structural modifications affect biological activity. These findings can inform our understanding of 3-(1H-Indol-3-yl)-quinoxaline-6-carbonitrile's biological properties and guide the development of optimized derivatives.

Key SAR observations from related compounds include:

-

The presence of the indole NH group often contributes to biological activity through hydrogen bonding interactions with targets.

-

Substitutions on the quinoxaline ring can significantly impact potency and selectivity, with electron-withdrawing groups like the nitrile in 3-(1H-Indol-3-yl)-quinoxaline-6-carbonitrile potentially enhancing certain activities.

-

The relative position of substituents affects three-dimensional structure and molecular recognition, influencing binding to biological targets.

These SAR insights provide a foundation for rational modification of 3-(1H-Indol-3-yl)-quinoxaline-6-carbonitrile to develop derivatives with enhanced potency, improved selectivity, or optimized pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume